molecular formula C10H8N2O B13564349 3-isocyanato-6-methyl-1H-indole

3-isocyanato-6-methyl-1H-indole

Cat. No.: B13564349
M. Wt: 172.18 g/mol
InChI Key: LOCKHPTUVGEJNH-UHFFFAOYSA-N
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Description

3-isocyanato-6-methyl-1H-indole is a chemical compound with the molecular formula C10H8N2O. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-isocyanato-6-methyl-1H-indole typically involves the reaction of 6-methylindole with phosgene or its derivatives under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene. The reaction temperature is usually maintained at low to moderate levels to prevent decomposition of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. Safety measures are crucial due to the use of toxic reagents like phosgene .

Chemical Reactions Analysis

Types of Reactions

3-isocyanato-6-methyl-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-isocyanato-6-methyl-1H-indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-isocyanato-6-methyl-1H-indole involves its interaction with various molecular targets and pathways. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This reactivity underlies its potential biological activities, including enzyme inhibition and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-isocyanato-6-methyl-1H-indole is unique due to the presence of both the isocyanate and methyl groups on the indole ring. This combination imparts distinct chemical reactivity and biological properties compared to other indole derivatives. Its specific substitution pattern allows for targeted interactions in chemical and biological systems, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C10H8N2O

Molecular Weight

172.18 g/mol

IUPAC Name

3-isocyanato-6-methyl-1H-indole

InChI

InChI=1S/C10H8N2O/c1-7-2-3-8-9(4-7)11-5-10(8)12-6-13/h2-5,11H,1H3

InChI Key

LOCKHPTUVGEJNH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=CN2)N=C=O

Origin of Product

United States

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